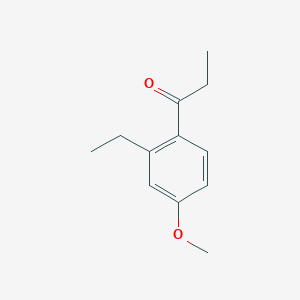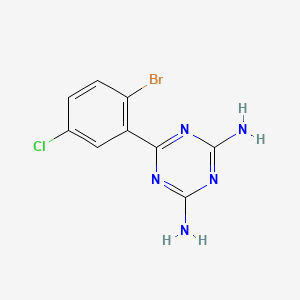
2'-BR-5'-Chlorobenzoguanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 2 and 4, and a 2-bromo-5-chlorophenyl group at position 6. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- typically involves the trimerization of nitriles or the condensation of cyanoguanidine with substituted nitriles. One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions to form the triazine core . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing triazine derivatives .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale trimerization reactions of nitriles. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The triazine ring can participate in condensation reactions with aldehydes and amines to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- include:
Hydrochloric Acid: Used in condensation reactions to promote the formation of the triazine ring.
Sodium Carbonate: Employed in substitution reactions to neutralize acidic by-products.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, resulting in various biological effects.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of the 2-bromo-5-chlorophenyl group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom at position 6 instead of the 2-bromo-5-chlorophenyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms in the phenyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogen substitution can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57381-38-1 |
|---|---|
分子式 |
C9H7BrClN5 |
分子量 |
300.54 g/mol |
IUPAC名 |
6-(2-bromo-5-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrClN5/c10-6-2-1-4(11)3-5(6)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChIキー |
HUEOANRCEPQXAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


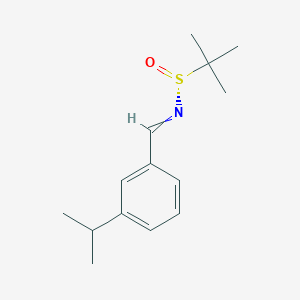

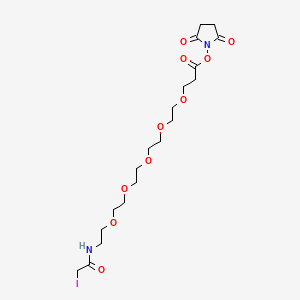
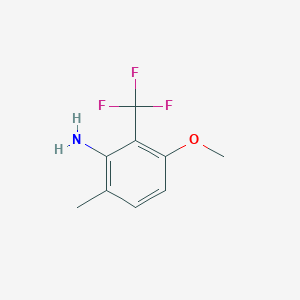
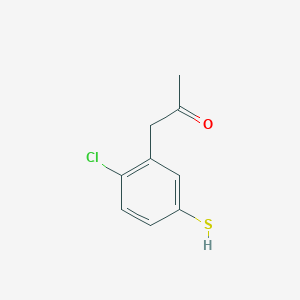
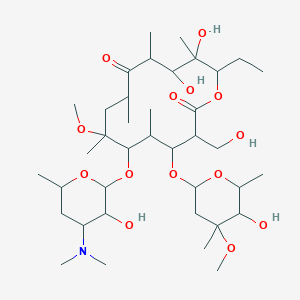
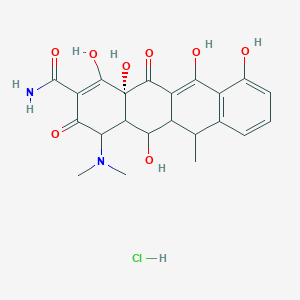
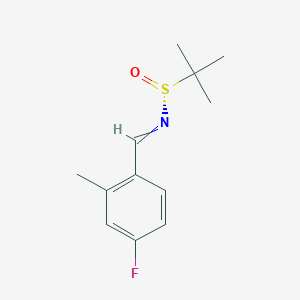
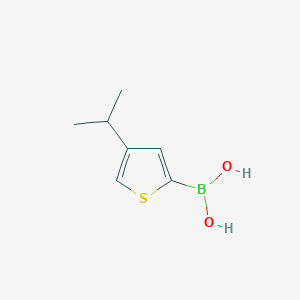
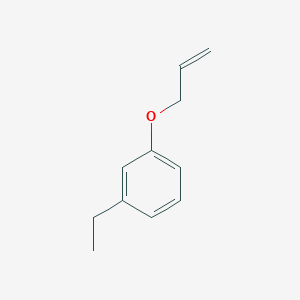
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
